

Application Note: Regioselective Nitration of 1-methyl-3-propoxybenzene

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Compound of Interest

Compound Name: 1-Methyl-3-nitro-5-propoxybenzene

Cat. No.: B8026121

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Introduction

The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction in organic synthesis, crucial for the introduction of a nitro group onto an aromatic ring. [1] This functional group is a versatile precursor for the synthesis of various pharmaceuticals, dyes, and agrochemicals. 1-methyl-3-propoxybenzene possesses two activating substituents on the aromatic ring: a methyl group and a propoxy group. Both are ortho, para-directing groups, which influence the regioselectivity of the nitration reaction. [2][3] This application note provides a detailed experimental protocol for the nitration of 1-methyl-3-propoxybenzene, focusing on controlling the reaction conditions to favor mononitration.

Principle of the Method

The nitration is achieved by treating 1-methyl-3-propoxybenzene with a nitrating mixture, which is a combination of concentrated nitric acid and concentrated sulfuric acid. [4] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO_2^+). [5][6] The electron-rich aromatic ring of 1-methyl-3-propoxybenzene then attacks the nitronium ion, leading to the substitution of a hydrogen atom with a nitro group. Due to the presence of two activating groups, the reaction is expected to be faster than the nitration of benzene, necessitating careful temperature control to prevent dinitration. [7] The primary mononitrated products are anticipated to be formed at the positions activated by both the methyl and propoxy groups.

Experimental Protocol

Materials and Reagents

- 1-methyl-3-propoxybenzene ($C_{10}H_{14}O$)
- Concentrated Sulfuric Acid (H_2SO_4 , 98%)
- Concentrated Nitric Acid (HNO_3 , 70%)
- Crushed Ice
- Distilled Water
- Ethanol (for recrystallization, optional)
- Sodium Bicarbonate ($NaHCO_3$) solution (5%, for neutralization)
- Drying agent (e.g., anhydrous magnesium sulfate)
- Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

Equipment

- Round-bottom flask (100 mL)
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath
- Beaker (250 mL)
- Büchner funnel and flask
- Filter paper
- Separatory funnel

- Rotary evaporator
- Melting point apparatus (optional, for solid products)
- NMR spectrometer and/or GC-MS for product analysis

Procedure

1. Preparation of the Nitrating Mixture

- In a clean, dry 50 mL beaker, carefully add 5 mL of concentrated nitric acid.
- Place the beaker in an ice bath and allow the nitric acid to cool to 0-5 °C.
- Slowly and with constant stirring, add 5 mL of concentrated sulfuric acid to the cold nitric acid. Caution: This is a highly exothermic process. Add the sulfuric acid dropwise to maintain the low temperature.
- Keep the nitrating mixture in the ice bath until use.

2. Reaction Setup

- In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 1-methyl-3-propoxybenzene in 10 mL of concentrated sulfuric acid.
- Cool the flask in an ice bath with stirring until the temperature of the mixture is between 0 and 5 °C.

3. Nitration Reaction

- Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of 1-methyl-3-propoxybenzene in sulfuric acid.
- Maintain the reaction temperature below 10 °C throughout the addition. The rate of addition should be controlled to prevent a rapid increase in temperature.
- After the complete addition of the nitrating mixture, allow the reaction to stir in the ice bath for an additional 30 minutes.

4. Work-up and Isolation

- Pour the reaction mixture slowly and carefully onto approximately 50 g of crushed ice in a 250 mL beaker with stirring. This will quench the reaction and precipitate the crude product.
- Allow the ice to melt completely. If the product is solid, it can be collected by vacuum filtration using a Büchner funnel.
- Wash the collected solid with cold distilled water until the washings are neutral to litmus paper.
- If the product is an oil, transfer the mixture to a separatory funnel and extract with an organic solvent like dichloromethane (3 x 20 mL).
- Combine the organic extracts and wash with a 5% sodium bicarbonate solution, followed by distilled water.
- Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4), filter, and remove the solvent using a rotary evaporator.

5. Purification

- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) if it is a solid.
- If the product is an oil, purification can be achieved by column chromatography.

6. Characterization

- The final product(s) should be characterized by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm the structure and determine the isomeric ratio.

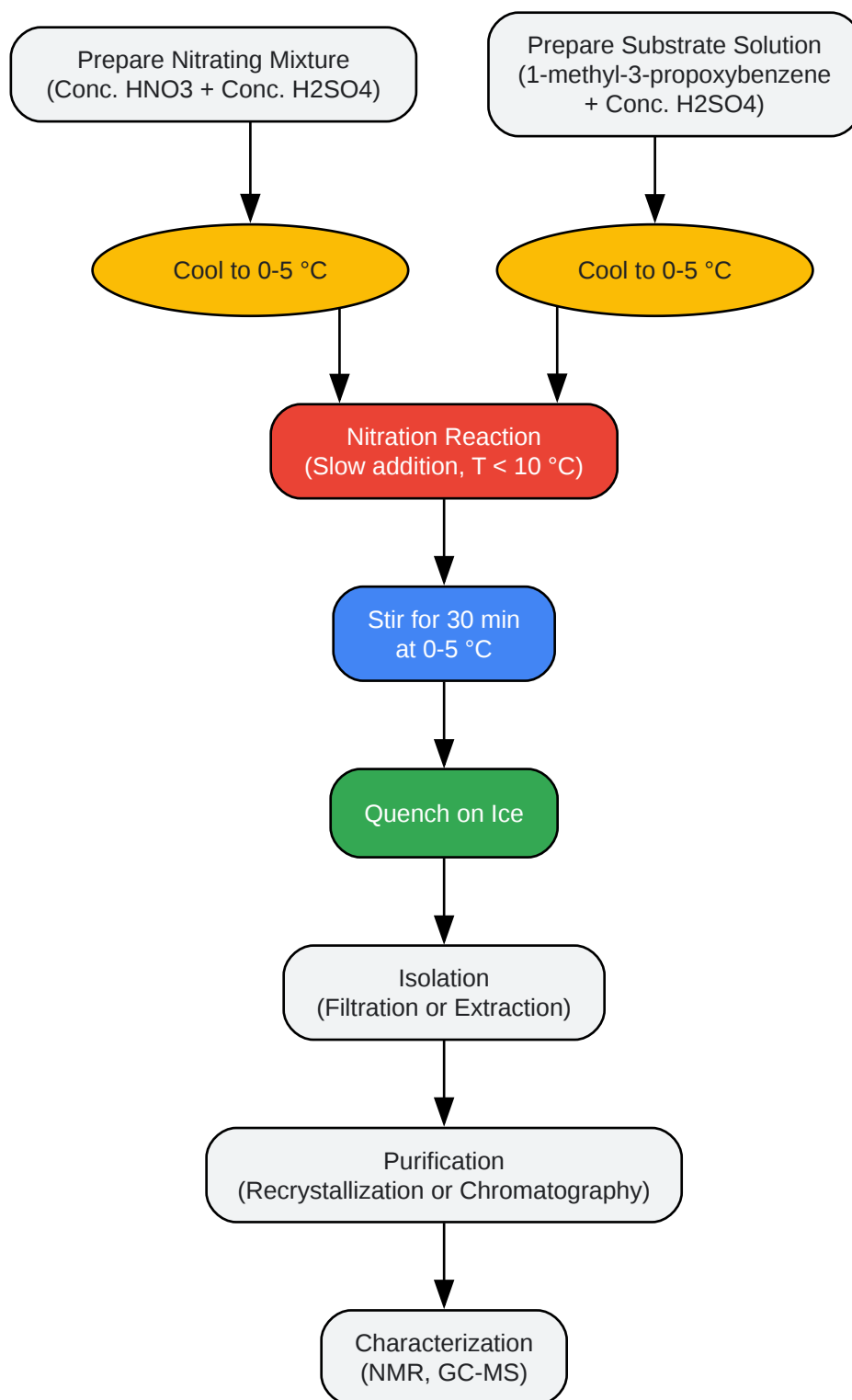
Data Presentation

The following table should be used to record the experimental data for the nitration of 1-methyl-3-propoxybenzene.

Parameter	Value
Mass of Starting Material (g)	
Moles of Starting Material (mol)	
Volume of Conc. HNO ₃ (mL)	
Volume of Conc. H ₂ SO ₄ (mL)	
Reaction Temperature (°C)	
Reaction Time (min)	
Mass of Crude Product (g)	
Mass of Purified Product (g)	
Overall Yield (%)	
Isomer Ratio (determined by NMR/GC)	
Melting Point (°C, if applicable)	

Visualizations

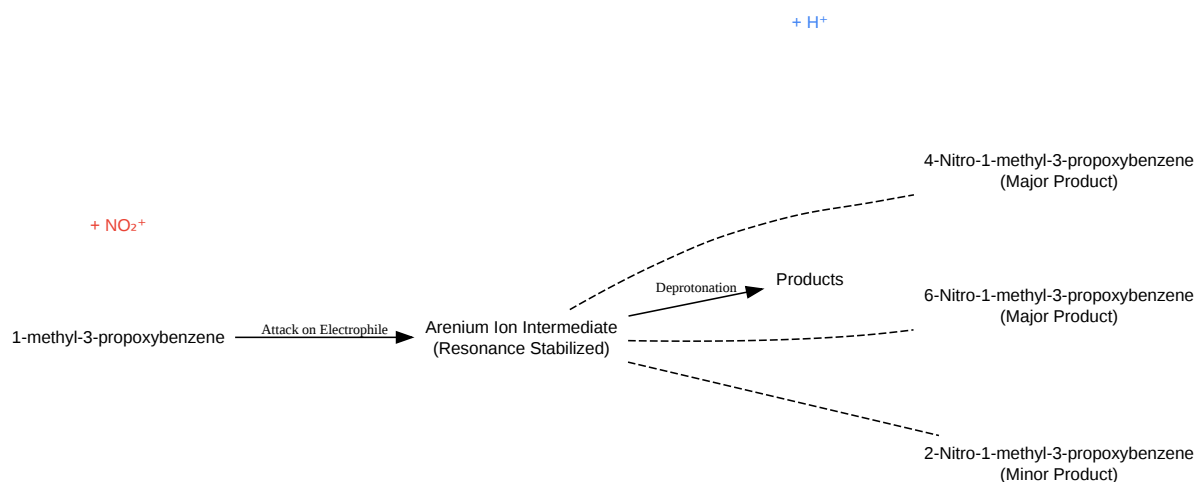
Experimental Workflow



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Caption: Workflow for the nitration of 1-methyl-3-propoxybenzene.

Reaction Mechanism: Electrophilic Aromatic Substitution



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Caption: Nitration mechanism of 1-methyl-3-propoxybenzene.

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